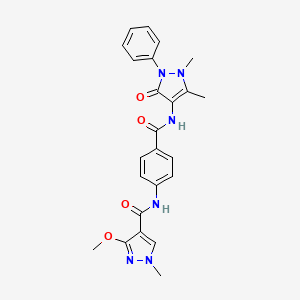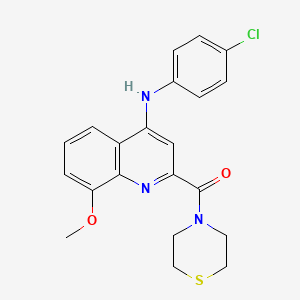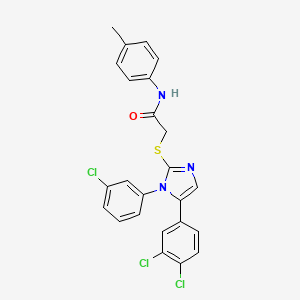
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: is a unique organic compound primarily recognized for its potential applications in medicinal chemistry and pharmaceutical development. The compound is characterized by its complex structure involving an imidazole ring, several chlorophenyl groups, and a thioacetamide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the formation of the imidazole ring, followed by the introduction of chlorophenyl groups. The final step involves the thiolation and acetylation reactions to complete the structure.
Industrial Production Methods: Industrial production might involve optimizations for scalability, including the use of catalysts and high-yield reaction conditions. Techniques such as solvent extraction, crystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The chlorophenyl groups might be subject to reduction under strong reducing conditions, potentially yielding less chlorinated analogs.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, which can modify its chemical properties and biological activity.
Common Reagents and Conditions Used:
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation with palladium or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides for alkylation, or acyl chlorides for acylation.
Major Products Formed from These Reactions:
Sulfoxides: or sulfones from oxidation.
Dechlorinated: analogs from reduction.
Substituted imidazole derivatives: from electrophilic substitution.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in organic synthesis, aiding in the development of novel molecules with potential pharmacological activity.
Biology and Medicine: Research indicates that derivatives of this compound may possess significant biological activity, including antifungal, antibacterial, and anticancer properties
Industry: Beyond pharmaceuticals, it may find applications in the development of specialized agrochemicals, due to its potential bioactivity against plant pathogens.
Mechanism of Action
Molecular Targets and Pathways: The biological activity of 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide likely involves interactions with specific enzymes or receptors. The imidazole ring can bind to heme-containing enzymes, while the chlorophenyl groups may interact with various protein sites, disrupting their normal function.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-1H-imidazole
2-(3,4-Dichlorophenyl)-1H-imidazole
Thioacetamide derivatives with varying aromatic substituents
There you have it
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3N3OS/c1-15-5-8-18(9-6-15)29-23(31)14-32-24-28-13-22(16-7-10-20(26)21(27)11-16)30(24)19-4-2-3-17(25)12-19/h2-13H,14H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBABLSKAFUXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2495646.png)
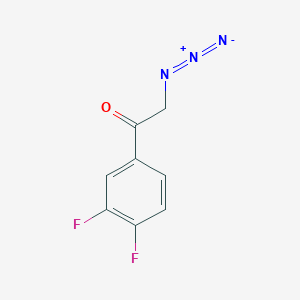
![3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea](/img/structure/B2495649.png)
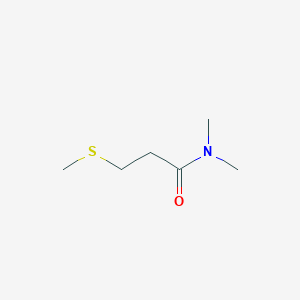
![3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide](/img/structure/B2495651.png)
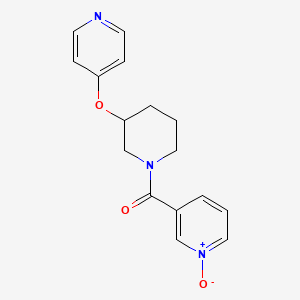
![1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2495654.png)
![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)
![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)
![4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2495663.png)
